molecular formula C14H10Cl3NO2 B5779208 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide

Cat. No. B5779208
M. Wt: 330.6 g/mol
InChI Key: IZHZRGMFWRNUIO-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Diclofenac is known for its potent analgesic and anti-inflammatory effects, which make it a popular choice for the management of various types of pain and inflammation.

Mechanism of Action

Further studies are needed to elucidate the precise mechanism of action of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, particularly its effects on COX enzymes.
3. Cancer research: There is a need for further research on the potential anticancer properties of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, particularly in the treatment of colorectal cancer.
4. Combination therapy: Studies are needed to investigate the potential benefits of combining 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide with other drugs for the treatment of pain, inflammation, and cancer.
Conclusion:
In conclusion, 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is a widely used NSAID that has potent analgesic and anti-inflammatory effects. Its pharmacological properties, mechanism of action, biochemical and physiological effects, and potential clinical applications have been extensively studied in the literature. While 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide has several advantages and limitations for use in lab experiments, there are several future directions for research that could lead to the development of new formulations and potential clinical applications.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent anti-inflammatory and analgesic effects.
2. Well-established synthesis method and pharmacological properties.
3. Availability and affordability.
Some of the limitations include:
1. Potential toxicity and side effects.
2. Variability in pharmacokinetics and pharmacodynamics.
3. Limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, including:
1. Development of new formulations: There is a need for the development of new formulations of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide that can improve its pharmacokinetic and pharmacodynamic properties.
2.

Synthesis Methods

The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide involves the reaction of 2,5-dichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to yield 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide. The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is a well-established process and has been extensively studied in the literature.

Scientific Research Applications

Diclofenac has been the subject of numerous scientific studies, which have focused on its pharmacological properties, mechanism of action, biochemical and physiological effects, and potential clinical applications. Some of the key areas of research include:
1. Pain management: Diclofenac is widely used for the treatment of various types of pain, including musculoskeletal pain, postoperative pain, and neuropathic pain. Studies have shown that 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is effective in reducing pain intensity and improving functional outcomes in patients with these conditions.
2. Inflammation: Diclofenac is a potent anti-inflammatory agent that inhibits the production of prostaglandins, which are mediators of inflammation. This makes it a useful drug for the treatment of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
3. Cancer: Recent studies have shown that 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide may have anticancer properties, particularly in the treatment of colorectal cancer. Diclofenac has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-8(15)6-10(13)14(19)18-12-7-9(16)2-4-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHZRGMFWRNUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide

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